n-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide
Description
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C10H16N2OS/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13) |
InChI Key |
FHSWCCUPEHRIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide generally involves:
- Step 1: Preparation of the 5-methylthiophen-2-ylmethylamine intermediate.
- Step 2: Reaction of this amine intermediate with ethylamine or a related amine.
- Step 3: Acylation of the resulting amine with an acylating agent (such as acetic anhydride or acetyl chloride) to form the acetamide moiety.
- Step 4: Isolation and purification of the final acetamide compound, often as a hydrochloride salt for stability and handling.
This route is consistent with common synthetic approaches for thiophene-containing acetamides and is supported by commercial suppliers’ synthesis descriptions and related literature.
Detailed Synthetic Route and Conditions
While direct literature detailing the exact synthesis of N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide is limited, analogous compounds and general acetamide syntheses provide a reliable framework:
| Step | Reactants & Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 5-Methylthiophene-2-carboxaldehyde + Ammonia or amine source | Reductive amination or nucleophilic substitution | Forms 5-methylthiophen-2-ylmethylamine intermediate |
| 2 | 5-Methylthiophen-2-ylmethylamine + Ethylamine | Stirring at ambient or slightly elevated temperature | Formation of secondary amine intermediate |
| 3 | Secondary amine + Acetyl chloride or acetic anhydride | Base (e.g., triethylamine), organic solvent (e.g., dichloromethane), 0–25°C | Acetylation to form acetamide |
| 4 | Treatment with HCl gas or HCl solution | To form hydrochloride salt | Enhances stability and crystallinity |
This sequence is supported by general synthetic principles for amide formation and thiophene chemistry.
Representative Example from Related Literature
A related preparation method for N-(2-phenylethyl)-2-aminoacetamide derivatives involves reaction of the aminoacetamide with chloroacetaldehyde dimethyl acetal under basic conditions and phase transfer catalysis, followed by salt formation with hydrogen chloride gas. Although this example involves a phenyl substituent rather than a thiophene ring, the methodology illustrates key principles applicable to thiophene derivatives:
| Parameter | Details |
|---|---|
| Reactants | N-(2-phenylethyl)-2-aminoacetamide + Chloroacetaldehyde dimethyl acetal |
| Catalyst | Base + phase transfer catalyst |
| Solvent | Organic solvent/water biphasic system |
| Temperature | 0–90°C |
| Salt formation | Dry HCl gas bubbling in dichloromethane |
| Yield | Improved yield over older methods (~>70%) |
This method emphasizes the use of mild conditions, phase transfer catalysis, and salt formation to improve product stability and yield.
Alternative Synthetic Approaches
Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in the synthesis of related acetamide compounds. For example, in a study synthesizing N-(substituted)-2-bromoacetamides and related acetamides, microwave irradiation reduced reaction times from hours to seconds with yields often exceeding 85% compared to conventional methods:
| Compound | Microwave Yield (%) | Conventional Yield (%) | Microwave Time (s) | Conventional Time (min) |
|---|---|---|---|---|
| Acetamide derivatives (analogous) | 89–96 | 68–86 | 30–70 | 15–30 |
This approach could be adapted for the synthesis of N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide to optimize efficiency and scalability.
Summary Table of Preparation Methods
Research Findings and Analysis
- The presence of the thiophene ring in the compound is crucial for biological activity, and synthetic methods must preserve this heterocycle without degradation.
- Salt formation (e.g., hydrochloride salt) is a common step to improve compound stability and handling.
- Phase transfer catalysis and biphasic solvent systems can enhance reaction efficiency and product purity.
- Microwave-assisted synthesis represents a promising modernization of traditional methods, offering significant reductions in reaction time and improved yields.
- The choice of acylating agent and reaction conditions (temperature, solvent, base) critically influences the purity and yield of the final acetamide.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the amide group to amines.
Substitution: Nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Core Acetamide Backbone
The acetamide group (-NHCOCH₃) is a common feature in pharmaceuticals and agrochemicals. Comparisons include:
Key Observations :
Aminoethyl Chain Variations
The ethylamino linker is critical for molecular interactions:
Key Observations :
- The thiophene-based chain in the target compound may confer unique pharmacokinetic properties compared to aryl or heteroaryl chains in goxalapladib or formoterol analogs.
- The absence of fluorine (unlike goxalapladib) suggests lower metabolic resistance but reduced electronegativity .
Biological Activity
N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide, also known as 5-Methylthiophen-2-ylmethylamino acetamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring, which is known for its role in enhancing the biological activity of various pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Weight | 216.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structures often act on phosphoinositide 3-kinases (PI3Ks), which are crucial for cell signaling pathways involved in cell growth and survival .
Anticancer Activity
Recent studies have shown that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation by inducing apoptosis and disrupting mitotic spindle formation in centrosome-amplified cells .
A notable study reported that specific structural modifications to thiophene derivatives resulted in enhanced potency against cancer cell lines, with IC50 values in the micromolar range . The presence of the methyl group on the thiophene ring appears to be critical for maintaining this activity.
Neuroprotective Effects
In addition to anticancer properties, compounds with a similar scaffold have been evaluated for neuroprotective effects. For example, some derivatives have shown promise in anticonvulsant activity through modulation of voltage-gated sodium and calcium channels, indicating potential applications in treating neurological disorders .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various thiophene derivatives showed that modifications to the amine and acetamide groups significantly affected their biological activity. The most promising compound exhibited an IC50 value of 0.4 μM against PI3K-C2α, highlighting the importance of structural integrity for efficacy .
- Animal Models : In vivo studies demonstrated that certain derivatives provided significant protection against seizures in rodent models when administered at doses significantly lower than traditional anticonvulsants like valproic acid .
- Mechanistic Insights : Further investigations revealed that the mechanism of action includes competitive inhibition of key enzymes involved in cancer cell survival pathways, which was confirmed through biochemical assays measuring ATPase activity in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
